(3-Metil-1-benzofuran-2-il)metanol

Descripción general

Descripción

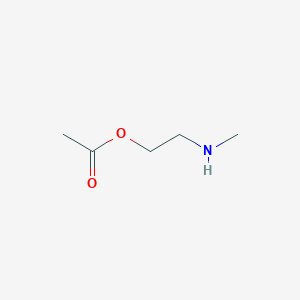

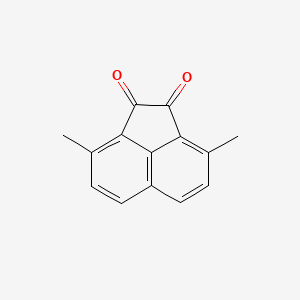

“(3-Methyl-1-benzofuran-2-yl)methanol” is a chemical compound with the molecular formula C10H10O2 . It is a member of the benzofuran family, which are heterocyclic compounds consisting of fused benzene and furan rings .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in various studies . One approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “(3-Methyl-1-benzofuran-2-yl)methanol” consists of a benzofuran ring attached to a methanol group . The benzofuran ring itself is a fused ring system made up of a benzene ring and a furan ring .Physical And Chemical Properties Analysis

“(3-Methyl-1-benzofuran-2-yl)methanol” has a molecular weight of 162.18 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 162.068079557 g/mol . The compound is also characterized by a topological polar surface area of 33.4 Ų .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de benzofurano, incluido “(3-Metil-1-benzofuran-2-il)metanol”, han mostrado una actividad anticancerígena significativa . Por ejemplo, dos derivados recientemente desarrollados exhibieron acción selectiva hacia las células de leucemia mieloide crónica (K562) . Se encontró que tienen efectos pro-oxidativos y aumentan las especies reactivas de oxígeno en las células cancerosas . Se confirmó que ambos compuestos tienen propiedades proapoptóticas y se encontró que inducen apoptosis en las células K562 .

Actividad Antibacteriana

También se ha encontrado que los compuestos de benzofurano tienen actividades antibacterianas . Uno de los compuestos mostró actividad moderada hacia las cepas Gram-positivas en estudios antimicrobianos, con valores de CIM que van de 16 a 64 µg/mL .

Actividad Antiinflamatoria

Los derivados de benzofurano también mostraron actividad antiinflamatoria al inhibir la liberación de la interleucina 6 (IL-6) proinflamatoria en las células K562 .

Actividad Antiviral

Los compuestos de benzofurano han mostrado actividades antivirales . Por ejemplo, un nuevo compuesto de benzofurano macrocíclico tiene actividad antiviral contra el virus de la hepatitis C y se espera que sea un fármaco terapéutico eficaz para la enfermedad de la hepatitis C .

Actividad Antioxidante

Los compuestos de benzofurano han mostrado actividades antioxidantes . Los compuestos tienen efectos pro-oxidativos y aumentan las especies reactivas de oxígeno en las células cancerosas .

Síntesis de Nuevos Heterociclos

“this compound” se puede utilizar como precursor para la síntesis de una serie de nuevos heterociclos . Estos nuevos heterociclos se pueden sintetizar mediante reacciones fáciles con 3-oxo-3-fenilpropanonitrilo, 2-cianoetanotioamida y diversas hidrazidas como derivados de cianoacetohidrazida, acetohidrazida y carbohidrazida .

Mecanismo De Acción

Target of Action

Benzofuran derivatives have been shown to exhibit significant cytotoxic activity in various cancer cell lines . Therefore, it can be inferred that the compound may target cancer cells.

Mode of Action

Studies on similar benzofuran derivatives suggest that these compounds may exert their effects through pro-oxidative mechanisms . They increase reactive oxygen species in cancer cells, especially after 12 hours of incubation . This pro-oxidative effect could lead to cellular damage and apoptosis, particularly in cancer cells .

Biochemical Pathways

Based on the pro-oxidative effects of similar benzofuran derivatives, it can be inferred that the compound may influence pathways related to oxidative stress and apoptosis . For instance, it may enhance the generation of reactive oxygen species, leading to oxidative damage and triggering apoptosis in cancer cells .

Result of Action

Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells . They inhibit the release of proinflammatory interleukin 6 (IL-6) in K562 cells , suggesting potential anti-inflammatory effects. These compounds also exhibit selective action towards certain cancer cells, with no toxic effect in healthy cells .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(3-Methyl-1-benzofuran-2-yl)methanol has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay . This suggests that it may interact with caspases, a family of protease enzymes playing essential roles in programmed cell death .

Cellular Effects

In terms of cellular effects, (3-Methyl-1-benzofuran-2-yl)methanol has been found to exhibit selective action towards certain cancer cells . It has been shown to increase reactive oxygen species in cancer cells, especially at 12-hour incubation . This suggests that it may influence cell signaling pathways and cellular metabolism, particularly those related to oxidative stress .

Molecular Mechanism

At the molecular level, (3-Methyl-1-benzofuran-2-yl)methanol exerts its effects through various mechanisms. As mentioned earlier, it has pro-oxidative effects and increases reactive oxygen species in cancer cells . This could lead to oxidative damage to cellular components, thereby affecting cell function .

Temporal Effects in Laboratory Settings

The effects of (3-Methyl-1-benzofuran-2-yl)methanol over time in laboratory settings have been observed in various studies. For instance, it has been found to increase reactive oxygen species in cancer cells, especially at 12-hour incubation . This suggests that the compound’s effects may vary over time, possibly due to its stability, degradation, or long-term effects on cellular function .

Propiedades

IUPAC Name |

(3-methyl-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIHBHUOKWCMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307660 | |

| Record name | 3-Methyl-2-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55581-62-9 | |

| Record name | 3-Methyl-2-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55581-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol](/img/structure/B1640464.png)

![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)

![(1Z,5Z)-Cycloocta-1,5-diene;[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B1640483.png)